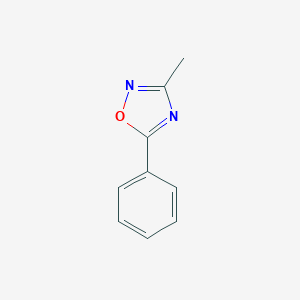

3-Methyl-5-phenyl-1,2,4-oxadiazole

概要

説明

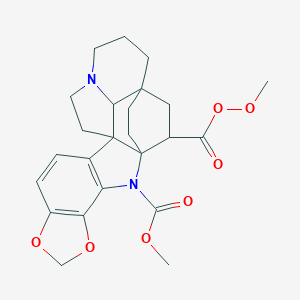

3-Methyl-5-phenyl-1,2,4-oxadiazole is a heterocyclic compound with the empirical formula C9H8N2O . It is a solid substance and is part of a class of compounds known as oxadiazoles, which are five-membered heterocyclic scaffolds containing an oxygen and two nitrogen atoms .

Molecular Structure Analysis

The molecular structure of 3-Methyl-5-phenyl-1,2,4-oxadiazole consists of a five-membered heterocyclic ring with two nitrogen atoms and one oxygen atom . The molecule has a molecular weight of 160.1726 .Chemical Reactions Analysis

While specific chemical reactions involving 3-Methyl-5-phenyl-1,2,4-oxadiazole are not detailed in the search results, oxadiazole derivatives have been synthesized through various chemical reactions .Physical And Chemical Properties Analysis

3-Methyl-5-phenyl-1,2,4-oxadiazole is a solid substance . Its molecular weight is 160.1726 . More specific physical and chemical properties are not provided in the search results.科学的研究の応用

Anti-Infective Agents

1,2,4-Oxadiazoles, including 3-Methyl-5-phenyl-1,2,4-oxadiazole, have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . They are used in the development of new drugs to combat infectious diseases, including tuberculosis, malaria, Chagas disease, nosocomial infections, and SARS CoV-2 .

Anti-Trypanosomal Activity

Some 1,2,4-oxadiazole derivatives have been studied for their potential activity against Trypanosoma cruzi, a parasite that causes Chagas disease . The mode of action of these compounds is investigated using molecular docking .

GSK-3β Inhibitors

3-Methyl-5-phenyl-1,2,4-oxadiazole derivatives have been designed and synthesized as novel GSK-3β inhibitors . These inhibitors are evaluated for their potential as multifunctional anti-Alzheimer agents .

Agricultural Biological Activities

1,2,4-Oxadiazole derivatives exhibit a broad spectrum of agricultural biological activities . They have been synthesized and evaluated for their nematocidal activity against Meloidogyne incognita and anti-fungal activity against Rhizoctonia solani .

Antibacterial Effects on Xanthomonas Oryzae

Certain 1,2,4-oxadiazole derivatives have shown strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo), a bacterium that causes bacterial leaf blight in rice . These compounds have been found to be superior to existing treatments .

Antibacterial Effects on Xanthomonas Oryzae pv. Oryzicola

Some 1,2,4-oxadiazole derivatives have exhibited excellent antibacterial ability against Xanthomonas oryzae pv. oryzicola (Xoc), a bacterium that causes bacterial leaf streak in rice . These compounds have shown better effectiveness than current treatments .

Safety and Hazards

将来の方向性

Oxadiazoles, including 3-Methyl-5-phenyl-1,2,4-oxadiazole, are of interest in the field of drug discovery due to their versatility and important pharmacological properties . Future research may focus on the synthesis and pharmacological evolution of 1,2,4-oxadiazole and 1,3,4-thiadiazole derivatives .

作用機序

- The primary targets of 3-Methyl-5-phenyl-1,2,4-oxadiazole are not explicitly mentioned in the literature. However, it belongs to the class of 1,2,4-oxadiazoles, which have been investigated for their anti-infective activities, including antibacterial, antiviral, and anti-leishmanial effects .

- Potential mechanisms include inhibition of thymidylate synthase, HDAC (histone deacetylase), topoisomerase II, telomerase, and focal adhesion kinase (FAK). Additionally, targeting NF-kB signaling pathways and tubulin polymerization may contribute to its effects .

- Unfortunately, specific biochemical pathways affected by 3-Methyl-5-phenyl-1,2,4-oxadiazole are not well-documented. However, proteomics-mediated protein pathways and gene expression analysis could provide insights .

Target of Action

Mode of Action

Biochemical Pathways

特性

IUPAC Name |

3-methyl-5-phenyl-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c1-7-10-9(12-11-7)8-5-3-2-4-6-8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTWRWSTUMWZTAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80152612 | |

| Record name | 3-Methyl-5-phenyl-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80152612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-5-phenyl-1,2,4-oxadiazole | |

CAS RN |

1199-00-4 | |

| Record name | 3-Methyl-5-phenyl-1,2,4-oxadiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001199004 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methyl-5-phenyl-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80152612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of the pK value of -2.61 for 3-Methyl-5-phenyl-1,2,4-oxadiazole?

A1: The pK value of -2.61, determined through UV and 1H-NMR spectroscopy in aqueous H2SO4, indicates that 3-Methyl-5-phenyl-1,2,4-oxadiazole is a very weak base. [] This means it has a low tendency to accept a proton (H+) in solution. The study highlights that this weak basicity is a characteristic feature of 1,2,4-oxadiazoles. Understanding the basicity of this compound is crucial for predicting its reactivity and behavior in various chemical reactions and biological environments.

Q2: Where does protonation most likely occur on the 3-Methyl-5-phenyl-1,2,4-oxadiazole molecule?

A2: While the research suggests that protonation generally occurs at the N(4) nitrogen of the 1,2,4-oxadiazole ring, the presence of the phenyl group at the 3-position introduces some ambiguity. Theoretical calculations (HF/6-31G**) indicate that both N(4)- and N(2)-protonated species could potentially form in comparable amounts for 3-phenyl-1,2,4-oxadiazoles like this one. [] Further investigation may be needed to definitively determine the preferred protonation site for this specific molecule.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。